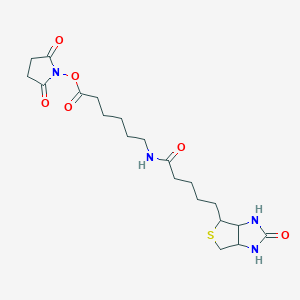

Biotin-X-NHS

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El éster de biotina-X-N-hidroxisuccinimida, comúnmente conocido como Biotina-X-NHS, es un derivado de la biotina que se utiliza ampliamente en técnicas de bioconjugación. Este compuesto es particularmente útil para etiquetar proteínas, péptidos y otras moléculas que contienen grupos amino primarios. La presencia de un brazo espaciador en Biotina-X-NHS ayuda a reducir la impedancia estérica, lo que facilita que la biotina se una a la avidina o a la estreptavidina, que se utilizan comúnmente en diversos ensayos bioquímicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Biotina-X-NHS se sintetiza haciendo reaccionar la biotina con N-hidroxisuccinimida (NHS) en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC). La reacción generalmente tiene lugar en un solvente orgánico como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) en condiciones alcalinas suaves (pH 8-9). El producto resultante se purifica mediante técnicas como la recristalización o la cromatografía .

Métodos de producción industrial

En entornos industriales, la producción de Biotina-X-NHS sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactores automatizados y sistemas de purificación para garantizar un alto rendimiento y pureza. Las medidas de control de calidad, incluida la cromatografía líquida de alto rendimiento (HPLC) y la espectrometría de masas, se emplean para verificar la consistencia y la calidad del producto .

Análisis De Reacciones Químicas

Tipos de reacciones

La Biotina-X-NHS principalmente se somete a reacciones de sustitución nucleofílica, donde el éster NHS reacciona con aminas primarias para formar enlaces amida estables. Esta reacción es altamente eficiente y ocurre en condiciones alcalinas suaves (pH 7-9). El compuesto también es susceptible a la hidrólisis, especialmente en presencia de humedad, lo que puede conducir a la formación de biotina y N-hidroxisuccinimida .

Reactivos y condiciones comunes

Reactivos: Aminas primarias (por ejemplo, residuos de lisina en proteínas), DMSO, DMF, etanolamina.

Condiciones: pH alcalino suave (7-9), temperatura ambiente, condiciones anhidras para evitar la hidrólisis.

Principales productos formados

El producto principal formado a partir de la reacción de Biotina-X-NHS con aminas primarias es una molécula biotinilada, donde la biotina se une covalentemente a la molécula diana a través de un enlace amida .

Aplicaciones Científicas De Investigación

La Biotina-X-NHS se utiliza ampliamente en diversas aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La Biotina-X-NHS ejerce sus efectos a través de la formación de enlaces amida estables con aminas primarias en moléculas diana. El grupo éster NHS reacciona con el grupo ε-amino de los residuos de lisina o el N-terminal de las proteínas, lo que da como resultado la unión covalente de la biotina. Esta biotinilación permite la posterior unión de la avidina o la estreptavidina, que se pueden utilizar para diversas aplicaciones de detección y purificación .

Comparación Con Compuestos Similares

La Biotina-X-NHS es única debido a su brazo espaciador extendido, que reduce la impedancia estérica y mejora la accesibilidad de la biotina para la unión a la avidina o a la estreptavidina. Compuestos similares incluyen:

Éster de biotina-N-hidroxisuccinimida: Carece del brazo espaciador extendido, lo que puede resultar en una menor eficiencia de unión en algunas aplicaciones.

Éster de biotinaamidohexanoico N-hidroxisuccinimida: Presenta un brazo espaciador más corto en comparación con la Biotina-X-NHS, lo que puede afectar su rendimiento en ciertos ensayos.

Éster de sulfobiotina-N-hidroxisuccinimida: Contiene un grupo sulfonato, lo que lo hace más soluble en agua pero potencialmente menos estable en ciertas condiciones.

La Biotina-X-NHS destaca por su equilibrio de solubilidad, estabilidad y menor impedancia estérica, lo que la convierte en un reactivo de biotinilación versátil y eficaz.

Propiedades

Fórmula molecular |

C20H30N4O6S |

|---|---|

Peso molecular |

454.5 g/mol |

Nombre IUPAC |

(2,5-dioxopyrrolidin-1-yl) 6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoate |

InChI |

InChI=1S/C20H30N4O6S/c25-15(7-4-3-6-14-19-13(12-31-14)22-20(29)23-19)21-11-5-1-2-8-18(28)30-24-16(26)9-10-17(24)27/h13-14,19H,1-12H2,(H,21,25)(H2,22,23,29) |

Clave InChI |

UVGHPGOONBRLCX-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Sinónimos |

NHS-LC-Biotin sulfo-NHS-LC-biotin sulfosuccinimidyl 6-(biotinamido)hexanoate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene](/img/structure/B1236055.png)

![6-Hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B1236057.png)

![2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1236059.png)

![[(1S,5R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (E)-4-methylnon-3-enoate](/img/structure/B1236071.png)